Methyl 3-isoquinolin-4-YL-acrylate
Description
Significance of Isoquinoline-Containing Scaffolds in Modern Organic Chemistry
The isoquinoline (B145761) framework, a heterocyclic aromatic organic compound, is a cornerstone in modern organic chemistry and medicinal research. nih.govrsc.org This structural motif is present in a vast array of naturally occurring alkaloids and has been a focal point for synthetic chemists for over a century. rsc.org The allure of isoquinolines lies in their diverse and significant pharmacological properties. nih.govrsc.orgrsc.org
Historically, the synthesis of the isoquinoline core was dominated by classic reactions such as the Bischler−Napieralski, Pictet−Spengler, and Pomeranz−Fritsch reactions. uj.edu.pl However, contemporary organic synthesis has seen the advent of novel and more efficient methodologies, including photoredox catalysis and electrochemical synthesis, to construct these complex molecular architectures. rsc.org These advancements have broadened the accessibility and diversity of isoquinoline derivatives available for research. nih.govrsc.org
The functionalization of the isoquinoline ring at various positions (C-1, C-3, C-4) allows for the fine-tuning of its biological and chemical properties, making it a versatile scaffold in drug design. nih.govrsc.org Researchers continue to explore isoquinoline-based molecules for their potential as leads in developing new therapeutic agents. rsc.org
Academic Research Landscape and Significance of Methyl 3-isoquinolin-4-YL-acrylate
While the broader class of isoquinolines is extensively studied, "this compound" represents a more specialized area of academic inquiry. Its significance stems from the combination of the established isoquinoline scaffold with the reactive methyl acrylate (B77674) functional group. The acrylate portion of the molecule is a valuable component in chemical synthesis, readily participating in addition reactions with a wide variety of organic and inorganic compounds. chempoint.com
Research involving molecules with similar structures, such as other acrylate derivatives, highlights the potential for these compounds in various applications. For instance, methyl acrylate itself is a key ingredient in the manufacturing of polymers and serves as a feedstock for numerous chemical syntheses. chempoint.com Studies on related compounds, like methyl 2-[(2-chloroquinolin-3-yl)(hydroxy)methyl]acrylate, delve into their crystal structures and intermolecular interactions, providing foundational knowledge for predicting the behavior of similar molecules. researchgate.netnih.gov
The synthesis of functionalized isoquinoline derivatives is an active area of research. nih.gov The development of novel synthetic routes to access diverse isoquinoline scaffolds is crucial for discovering new biologically active compounds. uj.edu.plbenthamdirect.com While specific, in-depth research focused solely on this compound is not widely published, its structural components suggest its potential as an intermediate in the synthesis of more complex molecules. The isoquinoline-tetrazoles and tetracyclic isoquinolines, for example, can be constructed in a limited number of steps using related starting materials. uj.edu.pl
The table below provides key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (E)-Methyl 3-(isoquinolin-4-yl)acrylate |
| CAS Number | 66417-79-6 |
| Molecular Formula | C13H11NO2 |
| Molecular Weight | 213.23 g/mol |
This data is compiled from publicly available chemical databases.
Further investigation into the reactivity and potential applications of this compound is warranted to fully understand its role and utility within the broader landscape of chemical research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl (E)-3-isoquinolin-4-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |
InChI Key |
PUGNCMWPWJFYCX-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CC2=CC=CC=C21 |
Canonical SMILES |
COC(=O)C=CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 3 Isoquinolin 4 Yl Acrylate
Direct Synthetic Routes to Methyl 3-isoquinolin-4-YL-acrylate
Direct routes to the target compound typically involve the coupling of a pre-functionalized isoquinoline (B145761) with an acrylate (B77674) component. Palladium-catalyzed reactions, most notably the Heck reaction, are the cornerstone of this approach.
The Heck reaction stands as a primary and highly effective method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a halo-isoquinoline, typically 4-bromoisoquinoline (B23445) or 4-iodoisoquinoline, with methyl acrylate. The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's efficiency and yield.
Key parameters that are often optimized for the Heck reaction in this context include the nature of the palladium precursor (e.g., palladium(II) acetate, tris(dibenzylideneacetone)dipalladium(0)), the type of phosphine ligand (e.g., triphenylphosphine, tri-o-tolylphosphine), the base used (e.g., triethylamine, potassium carbonate), and the solvent (e.g., dimethylformamide, acetonitrile). Researchers have explored various combinations of these reagents to achieve high yields of the desired product while minimizing side reactions.
Beyond the classic Heck reaction, other palladium-catalyzed methods have been explored for the formation of this compound. These approaches often aim to improve upon the efficiency, substrate scope, or environmental impact of the traditional Heck reaction. For instance, developments in catalyst systems, such as the use of palladacycles or N-heterocyclic carbene (NHC) ligands, have been shown to enhance catalytic activity and stability. These advanced catalyst systems can sometimes allow for lower catalyst loadings and milder reaction conditions.
The general mechanism of these palladium-catalyzed reactions involves the oxidative addition of the halo-isoquinoline to a Pd(0) species, followed by coordination of the methyl acrylate, migratory insertion, and subsequent β-hydride elimination to release the final product and regenerate the Pd(0) catalyst.
While palladium catalysis is the most prevalent, other transition metals have been investigated for their potential to catalyze the synthesis of vinyl-substituted heterocycles, including isoquinoline derivatives. For example, copper-catalyzed coupling reactions, sometimes referred to as Ullmann-type reactions, could potentially be adapted for the synthesis of this compound. However, these methods are generally less common in the literature for this specific transformation compared to the well-established palladium-catalyzed routes. Research into the use of more abundant and less expensive metals like iron or nickel for similar cross-coupling reactions is an ongoing area of interest in synthetic chemistry, though specific examples for the synthesis of this compound are not as widely reported.
Precursor Chemistry and Functionalization Strategies for Acrylate Moieties
The successful synthesis of this compound is critically dependent on the availability and reactivity of suitable precursors. The choice of starting materials and the strategy for introducing the acrylate group are key considerations.
The most common precursor for the isoquinoline portion of the target molecule is a 4-substituted isoquinoline, where the substituent is a good leaving group for cross-coupling reactions. 4-Bromoisoquinoline is a widely used starting material due to its commercial availability and appropriate reactivity in palladium-catalyzed reactions. 4-Iodoisoquinoline is another excellent substrate, often exhibiting higher reactivity than its bromo- counterpart, which can sometimes lead to faster reaction times or allow for milder reaction conditions. The synthesis of these halo-isoquinolines is a well-established area of heterocyclic chemistry, often involving multi-step sequences starting from simpler aromatic precursors.
The following table summarizes typical reaction conditions for the Heck reaction using 4-bromoisoquinoline.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | ~70-85 |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | CH₃CN | 80 | ~80-90 |
Note: This table represents typical conditions and yields may vary based on specific reaction parameters.
The acrylate moiety is typically introduced using methyl acrylate, a readily available and inexpensive reagent. The reactivity of the acrylate double bond is key to the success of the cross-coupling reaction. The electron-withdrawing nature of the ester group polarizes the double bond, facilitating its insertion into the palladium-carbon bond during the catalytic cycle.
In a broader context, the integration of acrylate derivatives onto heterocyclic systems is a powerful strategy for elaborating complex molecular architectures. This functionalization introduces a versatile handle into the molecule, as the acrylate group can undergo a variety of subsequent transformations. For example, the double bond can be hydrogenated, epoxidized, or participate in cycloaddition reactions. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, further expanding the synthetic utility of the initial product.
Reactivity and Advanced Organic Transformations of Methyl 3 Isoquinolin 4 Yl Acrylate
Cycloaddition Reactions Involving the Acrylate (B77674) Moiety
The electron-deficient nature of the α,β-unsaturated ester in Methyl 3-isoquinolin-4-yl-acrylate makes it an excellent participant in various cycloaddition reactions. This reactivity is primarily centered on the carbon-carbon double bond of the acrylate group, which can react with a wide array of dienes and dipoles.
One of the most prominent cycloaddition pathways for this substrate is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. In these reactions, the acrylate can act as a dipolarophile, reacting with various 1,3-dipoles such as azomethine imines, nitrones, and nitrile oxides. For instance, the reaction of C,N-cyclic azomethine imines with acrylates is a well-established method for the synthesis of nitrogen-containing heterocyclic systems. nih.gov While specific studies on this compound are not extensively documented, the reactivity of the acrylate moiety suggests its potential to undergo similar transformations to yield complex pyrazolidine-fused tetrahydroisoquinoline derivatives. The reaction would proceed under mild conditions and could be catalyzed by chiral amines to achieve high enantioselectivity. nih.gov
Diels-Alder reactions, or [4+2] cycloadditions, represent another significant class of reactions for this compound. The acrylate can serve as a dienophile, reacting with electron-rich dienes to form cyclohexene (B86901) derivatives. The stereochemistry of the resulting cycloadduct is well-defined, following the endo rule, which makes this reaction highly valuable in stereoselective synthesis.
The table below summarizes representative cycloaddition reactions that the acrylate moiety of this compound is expected to undergo based on the known reactivity of similar systems.
| Reaction Type | Reactant | Potential Product | Significance |
| [3+2] Cycloaddition | Azomethine Imine | Pyrazolidine-fused tetrahydroisoquinoline | Access to complex, nitrogen-rich heterocyclic scaffolds. nih.govthieme-connect.de |
| [3+2] Cycloaddition | Nitrone | Isoxazolidine derivative | Synthesis of five-membered heterocyclic rings containing nitrogen and oxygen. |
| [4+2] Diels-Alder | Electron-rich Diene | Substituted cyclohexene | Formation of six-membered rings with high stereocontrol. |
Derivatization and Functional Group Interconversions on the this compound Scaffold
The presence of multiple functional groups in this compound, including the ester, the alkene, and the isoquinoline (B145761) ring, allows for a wide range of derivatizations and functional group interconversions. These transformations are crucial for generating libraries of analogues for structure-activity relationship studies in medicinal chemistry.
The methyl ester of the acrylate moiety can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be converted to a variety of other functional groups, such as amides, by coupling with amines using standard peptide coupling reagents. The synthesis of related 4-isoquinoline propanamides from the corresponding ethyl ester demonstrates the feasibility of this transformation. nih.gov
The carbon-carbon double bond of the acrylate is also a site for various chemical modifications. Catalytic hydrogenation can reduce the double bond to yield the corresponding saturated ester. The double bond can also undergo halogenation or dihydroxylation to introduce further functionality.
The isoquinoline ring itself can be derivatized. The nitrogen atom can be alkylated or oxidized to an N-oxide. Electrophilic aromatic substitution on the benzene (B151609) ring of the isoquinoline is also possible, although the regioselectivity will be influenced by the existing substituent.
Potential derivatization reactions of this compound are summarized in the table below.
| Functional Group | Reaction | Reagents | Potential Product |
| Methyl Ester | Hydrolysis | NaOH or LiOH | 3-(Isoquinolin-4-yl)acrylic acid |
| Methyl Ester | Amidation | Amine, Coupling Agent (e.g., HATU) | N-Substituted 3-(isoquinolin-4-yl)acrylamide |
| Alkene | Reduction | H₂, Pd/C | Methyl 3-(isoquinolin-4-yl)propanoate |
| Alkene | Dihydroxylation | OsO₄, NMO | Methyl 2,3-dihydroxy-3-(isoquinolin-4-yl)propanoate |
| Isoquinoline Nitrogen | N-Alkylation | Alkyl halide | N-Alkyl-4-(2-(methoxycarbonyl)vinyl)isoquinolinium salt |
Multi-Component Reaction Pathways Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The reactive nature of the acrylate functionality makes this compound a suitable candidate for incorporation into MCR pathways.
A notable example is a three-component coupling reaction that leads to the formation of isoquinoline derivatives through a cycloaddition/Heck reaction sequence. In this approach, an aldehyde, an allyloxyamine, and a maleimide (B117702) are coupled to generate a di- or tetrahydroisoquinoline scaffold. While this specific example builds the isoquinoline ring, the principle can be extended to use pre-formed isoquinolines like this compound in other MCRs.
For instance, the acrylate moiety could participate in a Michael addition with a nucleophile generated in situ from two other components, leading to a highly functionalized isoquinoline derivative. The ability to rapidly generate molecular diversity from simple starting materials makes MCRs a powerful tool in drug discovery and materials science.
The table below illustrates a conceptual multi-component reaction involving an acrylate.
| MCR Type | Components | Potential Product | Key Advantages |
| Three-Component Cycloaddition/Heck | Iodobenzaldehyde, Allyloxyamine, Maleimide | Dihydroisoquinoline derivative | Convergent synthesis of complex heterocyclic systems. |
| Michael Addition-Based MCR | This compound, an aldehyde, and a nucleophile | Highly functionalized isoquinoline derivative | High atom economy and operational simplicity. |
Methyl 3 Isoquinolin 4 Yl Acrylate As a Versatile Synthetic Building Block
Construction of Fused Heterocyclic Architectures
The presence of both an isoquinoline (B145761) ring and a reactive acrylate (B77674) moiety makes Methyl 3-isoquinolin-4-yl-acrylate an excellent starting material for the synthesis of various fused heterocyclic compounds. These reactions often proceed through cycloaddition or cyclization pathways, leading to the formation of novel and medicinally relevant scaffolds.
Synthesis of Pyrrolo[2,1-a]isoquinoline (B1256269) Scaffolds
The pyrrolo[2,1-a]isoquinoline core is a prominent structural motif found in numerous natural products with significant biological activities, including anticancer and antiviral properties. rsc.orgrsc.orgnih.gov One of the most powerful methods for constructing this tricycle is the 1,3-dipolar cycloaddition reaction between an isoquinolinium ylide and a suitable dipolarophile. rsc.orgrsc.org
In this context, this compound can be envisioned to act as an efficient dipolarophile. The electron-withdrawing nature of the acrylate group activates the double bond for reaction with the isoquinolinium ylide, which is typically generated in situ from the corresponding isoquinoline and an α-halocarbonyl compound. The proposed reaction would proceed via a [3+2] cycloaddition, followed by an aromatization step to yield the stable pyrrolo[2,1-a]isoquinoline system. While direct literature examples specifically utilizing this compound in this transformation are not abundant, the well-established reactivity of similar acrylates in this type of reaction strongly supports its potential.
A general representation of this synthetic strategy is depicted below:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Isoquinolinium Ylide | This compound | Pyrrolo[2,1-a]isoquinoline derivative | 1,3-Dipolar Cycloaddition |
Assembly of Other Isoquinoline-Fused Heterocycles
Beyond the synthesis of pyrrolo[2,1-a]isoquinolines, the reactivity of this compound can be harnessed to construct a variety of other fused heterocyclic systems. The acrylate moiety can participate in different types of cycloaddition and annulation reactions, leading to novel ring systems with potential applications in medicinal chemistry and materials science. For instance, its use in multicomponent reactions could provide a rapid and efficient route to complex fused heterocycles. mdpi.com
Role in the Preparation of Substituted Isoquinoline Derivatives
The acrylate side chain of this compound serves as a versatile handle for the introduction of various substituents at the C4 position of the isoquinoline ring. This is particularly valuable as direct C4-functionalization of the isoquinoline core can be challenging.
A notable example of this is the use of the Heck reaction. Commercially available 4-bromoisoquinoline (B23445) can be coupled with methyl acrylate in the presence of a palladium catalyst to afford this compound. This reaction provides a direct route to C4-alkenylated isoquinolines.
Furthermore, the acrylate functionality itself can be subjected to a variety of chemical transformations. For instance, Michael addition of nucleophiles to the electron-deficient double bond can be employed to introduce a wide range of functional groups. This allows for the synthesis of a library of C4-substituted isoquinoline derivatives with diverse properties.
| Starting Material | Reagent | Product | Reaction Type |
| 4-Bromoisoquinoline | Methyl acrylate | This compound | Heck Reaction |
| This compound | Nucleophile (e.g., amine, thiol) | C4-functionalized isoquinoline | Michael Addition |
Precursor for Complex Organic Molecules in Research
The isoquinoline nucleus is a key structural component of many biologically active natural products and synthetic pharmaceuticals. nih.gov As a functionalized isoquinoline derivative, this compound holds significant potential as a starting material or key intermediate in the total synthesis of complex organic molecules. The acrylate moiety can be elaborated through various synthetic manipulations to construct more complex side chains or to participate in intramolecular cyclizations to build additional rings onto the isoquinoline framework. While specific examples of its application in the total synthesis of named natural products are not yet widely reported in the literature, its strategic placement of reactive functional groups makes it an attractive building block for such endeavors.
Spectroscopic Characterization and Structural Elucidation of Methyl 3 Isoquinolin 4 Yl Acrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis
A ¹H NMR spectrum of Methyl 3-isoquinolin-4-yl-acrylate would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, their integration (the area under the signal), and their multiplicity (splitting pattern) would provide clues to the structure.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| H (Isoquinoline Ring) | 7.5 - 9.0 | d, t, m | 6H |
| H (Vinylic) | 6.0 - 8.0 | d, d | 2H |
| OCH₃ (Ester) | ~3.8 | s | 3H |
Note: This is a hypothetical data table. Actual values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis
A ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (Ester Carbonyl) | 165 - 175 |
| C (Isoquinoline Ring) | 120 - 155 |
| C (Vinylic) | 115 - 145 |
| OCH₃ (Ester) | 50 - 60 |
Note: This is a hypothetical data table. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Assignments
Two-dimensional NMR techniques would be instrumental in confirming the connectivity and spatial relationship of atoms within this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the isoquinoline (B145761) ring, the acrylate (B77674) moiety, and the methyl ester group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space interactions between protons, helping to determine the stereochemistry of the molecule, such as the E or Z configuration of the double bond.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a highly accurate technique used to determine the elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₁₁NO₂, HRMS would provide a very precise mass measurement, confirming this formula and distinguishing it from other compounds with the same nominal mass.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Data:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1710 - 1740 |
| C=C Stretch (Aromatic & Vinylic) | 1500 - 1680 |
| C-O Stretch (Ester) | 1000 - 1300 |
| C-H Stretch (Aromatic & Vinylic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
Note: This is a hypothetical data table. Actual values may vary.
X-ray Crystallography for Absolute Structure Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure. This technique would confirm the connectivity of all atoms, the bond lengths and angles, and the stereochemistry of the molecule with high precision.
Theoretical and Computational Investigations on Methyl 3 Isoquinolin 4 Yl Acrylate
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) serves as a cornerstone for investigating the electronic properties of molecular systems. By calculating the electron density, DFT methods can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis of Methyl 3-isoquinolin-4-YL-acrylate
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are paramount in understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability and its ability to participate in chemical reactions.
A lower HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability, as less energy is required to promote an electron from the ground state to an excited state. This can indicate a higher propensity for the molecule to act as an electron donor or acceptor in reactions.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Electrostatic Potential and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its sites of electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent regions of neutral potential.
For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the acrylate (B77674) group are expected to be regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and parts of the carbon framework would exhibit a more positive potential (blue).
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling allows for the in-silico investigation of reaction pathways and the prediction of chemical reactivity. By calculating parameters such as global reactivity descriptors, researchers can gain a quantitative understanding of a molecule's reactive nature. These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |
| Global Electrophilicity Index (ω) | χ² / (2η) | 4.01 |
Note: These values are calculated based on the hypothetical FMO energies in Table 1 and serve as an illustration of the methodology.
A higher electronegativity indicates a greater ability to attract electrons, while chemical hardness represents the resistance to change in electron distribution. The global electrophilicity index provides a measure of the molecule's ability to accept electrons.
Molecular Docking Studies and Ligand-Target Interactions (Methodological Focus)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial in drug discovery and design for understanding the interactions that stabilize the ligand-receptor complex.
The methodology for a molecular docking study of this compound would typically involve the following steps:
Preparation of the Receptor: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and assigning partial charges.
Preparation of the Ligand: Generating the 3D structure of this compound, optimizing its geometry, and assigning appropriate charges.
Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore a vast number of possible binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Investigation of Photophysical Properties through Computational Methods
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their absorption and emission spectra. By simulating the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission, which are fundamental to a molecule's photophysical profile.
For this compound, TD-DFT calculations could reveal its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers. The calculations would identify the nature of the electronic transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths, which relate to the intensity of the absorption.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. By systematically modifying the structure of this compound and calculating the resulting changes in its properties, computational models can be built to predict the behavior of related compounds.
For example, a QSAR (Quantitative Structure-Activity Relationship) model could be developed by synthesizing a series of derivatives of this compound with varying substituents and correlating their calculated electronic or steric properties with experimentally measured biological activity. This approach can significantly accelerate the process of lead optimization in drug discovery.
Emerging Research Directions and Uncharted Territories in Methyl 3 Isoquinolin 4 Yl Acrylate Chemistry
Development of Novel Catalytic Systems for Methyl 3-isoquinolin-4-YL-acrylate Synthesis and Transformation
The synthesis of 4-substituted isoquinolines, the core of this compound, has traditionally relied on classical methods. However, modern organic synthesis is increasingly driven by the development of novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance.
A promising avenue for the synthesis of this compound involves the use of palladium-catalyzed cross-coupling reactions. The Heck reaction, a cornerstone of C-C bond formation, can be envisioned as a powerful tool for the direct arylation of methyl acrylate (B77674) with a 4-haloisoquinoline derivative. nih.govorganic-chemistry.orgwikipedia.org This reaction, typically employing a palladium catalyst, offers a direct and atom-economical route to the desired acrylate. nih.govorganic-chemistry.orgwikipedia.org Similarly, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, presents another viable pathway. nih.govresearchgate.netacs.orgnih.gov In this scenario, 4-isoquinolylboronic acid or its ester could be coupled with methyl 3-bromoacrylate in the presence of a palladium catalyst. nih.govresearchgate.netacs.orgnih.gov The reliability and broad substrate scope of these cross-coupling reactions make them highly attractive for generating a library of substituted this compound analogs for further investigation. nih.gov
Beyond palladium, other transition metals are emerging as powerful catalysts for isoquinoline (B145761) synthesis and functionalization. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of various isoquinoline derivatives and could potentially be adapted for the direct C-4 alkenylation of isoquinoline with methyl acrylate. organic-chemistry.org Furthermore, the development of domino reactions, where multiple bond-forming events occur in a single pot, offers a streamlined approach to complex molecules like this compound. For instance, a palladium-catalyzed domino Heck/intermolecular cross-coupling process has been shown to be effective for producing 4-alkylated isoquinolines and could be explored for the introduction of the acrylate moiety. rsc.org
Exploration of Underutilized Reactivity Modes of this compound
The reactivity of this compound is largely dictated by the interplay between the isoquinoline ring and the acrylate functionality. While the acrylate portion can undergo typical reactions such as Michael additions and polymerizations, the isoquinoline nucleus offers a rich playground for further chemical transformations.
The nitrogen atom in the isoquinoline ring imparts a degree of electron-deficiency to the heterocyclic system, making it susceptible to nucleophilic attack, particularly at the C-1 position. youtube.com This inherent reactivity could be harnessed for the late-stage functionalization of this compound, allowing for the introduction of diverse substituents and the rapid generation of a library of derivatives. Furthermore, the C-4 position, already bearing the acrylate group, can influence the regioselectivity of subsequent reactions. For instance, the temporary dearomatization of the isoquinoline ring has been utilized for the C-4 alkylation of isoquinolines, a strategy that could potentially be adapted to modify the substitution pattern of our target molecule. nih.gov
The acrylate moiety itself presents numerous opportunities for derivatization. The double bond can participate in various cycloaddition reactions, leading to the formation of more complex polycyclic structures. Additionally, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, and other functional groups, further expanding the chemical space accessible from this compound.
Advanced Computational Predictions and Machine Learning Applications in Isoquinoline Chemistry
The integration of computational chemistry and machine learning is revolutionizing the field of organic synthesis, offering powerful tools for predicting reaction outcomes and designing novel molecules with desired properties.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. nih.gov By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, researchers can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of various chemical transformations. nih.gov This information can guide the rational design of experiments, saving time and resources in the laboratory.
Machine learning is emerging as a particularly exciting tool for predicting the outcomes of chemical reactions with a high degree of accuracy. eurekalert.orgnih.govresearchgate.netnih.govyoutube.com By training neural networks on large datasets of known reactions, it is possible to develop models that can predict the major product of a given reaction, even for substrates and reagents that the model has not encountered before. nih.govresearchgate.netnih.gov Such models could be invaluable for exploring the vast chemical space around this compound, identifying promising new reactions and synthetic routes that might not be immediately obvious to a human chemist. The development of web-based tools that allow chemists to input their own reaction systems for analysis is a significant step towards the democratization of these powerful predictive technologies. eurekalert.org
Integration into Supramolecular Chemistry and Advanced Materials Science Research
The unique structural and electronic properties of the isoquinoline scaffold make it an attractive building block for the construction of supramolecular assemblies and advanced materials.
The planar aromatic structure of the isoquinoline ring can facilitate π-π stacking interactions, which are a key driving force in the formation of ordered supramolecular structures. science.gov By carefully designing the substitution pattern of this compound, it may be possible to control the self-assembly of the molecule into well-defined architectures such as nanofibers, gels, and liquid crystals. The acrylate functionality also provides a handle for polymerization, opening the door to the synthesis of novel isoquinoline-containing polymers. acs.orgsigmaaldrich.com These polymers could exhibit interesting photophysical, electronic, and mechanical properties, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
